1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2-methoxy-5-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-19-13-14-24(31-2)23(15-19)27-25(30)22-17-29(16-20-9-5-3-6-10-20)28-26(22)32-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFOFKXUIMGUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl and benzyloxy groups through nucleophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with 2-methoxy-5-methylphenyl isocyanate to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
1.1. Cyclocondensation of Chalcones with Arylhydrazines
A common method for constructing trisubstituted pyrazole cores involves the reaction of chalcones with arylhydrazines. For example:
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Chalcone derivatives react with substituted arylhydrazines in the presence of copper triflate and ionic liquid catalysts (e.g., [bmim]PF) to form pyrazoline intermediates, which undergo oxidative aromatization to yield 1,3,5-triarylpyrazoles (82% yield) .
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The benzyl and benzyloxy groups in the target compound could be introduced via substituted chalcone precursors.
Example Reaction Pathway:
1.2. Acylation of Pyrazole Intermediates
The carboxamide group is typically introduced via acylation:
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Pyrazole-4-carbonyl chloride reacts with amines (e.g., 2-methoxy-5-methylaniline) in the presence of triethylamine to form the carboxamide bond. This method achieved 70–89% yields for structurally similar compounds .
Key Steps:
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Acyl chloride formation :
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Amidation :
1.3. Functionalization via 1,3-Dipolar Cycloaddition
Pyrazole rings can undergo regioselective functionalization via cycloaddition reactions:
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Diazocarbonyl compounds react with alkynes or alkenes in the presence of zinc triflate to form substituted pyrazoles (89% yield) .
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This method could modify the pyrazole core post-synthesis to introduce additional substituents.
Example Reaction:
Catalytic and Reaction Conditions
| Reaction Step | Catalyst/Reagents | Yield | Key Features |
|---|---|---|---|
| Cyclocondensation | Cu(OTf), [bmim]PF | 82% | Reusable catalyst, one-pot synthesis |
| Acyl chloride formation | SOCl, DMF | >90% | High efficiency, mild conditions |
| Amidation | EtN, CHCl | 70–89% | Room temperature, scalable |
| Cycloaddition | Zn(OTf) | 89% | Regioselective, broad substrate scope |
Stability and Reactivity
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Benzyl/Benzyloxy Groups : These electron-donating groups enhance stability against oxidation but may participate in hydrogenolysis under Pd/C or H .
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Methoxy Substituents : The 2-methoxy-5-methylphenyl group directs electrophilic substitution to the para position, influencing further functionalization .
Pharmacological Modifications
While not directly studied for this compound, analogous pyrazole-carboxamides show bioactivity through:
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MEK Inhibition : Substituents at the 4-position (e.g., carboxamide) are critical for binding kinase domains .
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Antimicrobial Activity : Glycosylation of pyrazole derivatives enhances activity (e.g., 70–85% yield for glycosylated analogs) .
Challenges and Limitations
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamides are a diverse class of molecules with applications in medicinal chemistry, particularly as receptor modulators. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:
Structural Analogues with Substituted Aromatic Moieties
Key Observations:
- Aromatic Substitution Patterns : The target compound’s 2-methoxy-5-methylphenyl group is distinct from the dimethoxyphenyl or polychlorinated aryl groups in analogues (e.g., 10a, ; ). These substitutions influence electronic properties and steric interactions, which are critical for receptor binding.
Pharmacological Activity Comparison
- Receptor Affinity: Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit nanomolar potency at cannabinoid CB1 receptors . In contrast, analogues in were evaluated for neurotensin receptor (NTS1/NTS2) activity via calcium mobilization assays (EC50 values) and competitive binding (Ki values). The target compound’s lack of polar groups (e.g., hydroxyl, pyridyl) may limit similar receptor interactions.
- Synthesis Complexity : The target compound’s benzyl and benzyloxy groups require protective strategies during synthesis, whereas hydroxyethyl or pyridylmethyl analogues () involve simpler coupling steps.
Physicochemical Properties
- Lipophilicity : The benzyl and benzyloxy groups in the target compound likely result in higher logP values compared to hydroxyethyl () or carboxylate derivatives ().
- Metabolic Stability : Bulkier substituents (e.g., benzyl) may slow oxidative metabolism by cytochrome P450 enzymes, as seen in related pyrazole derivatives .
Research Findings and Implications
- Structural Insights : X-ray diffraction data for compounds like reveal planar pyrazole cores with substituents adopting specific orientations for receptor binding. The target compound’s 2-methoxy-5-methylphenyl group may enforce a similar conformation, optimizing hydrophobic interactions.
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide, with the CAS number 1014087-56-9, is a compound that belongs to the pyrazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C26H25N3O3
- Molecular Weight : 427.5 g/mol
- CAS Number : 1014087-56-9
The structure of the compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds containing a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1 µM .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | Concentration (µM) | Effect on Caspase-3 |
|---|---|---|---|
| 7d | MDA-MB-231 | 10 | 1.33 times increase |
| 7h | MDA-MB-231 | 10 | 1.57 times increase |
| 10c | MDA-MB-231 | 2.5 | Induced apoptosis |
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored, particularly against viruses such as HIV and HCV. For example, certain pyrazolecarboxamide hybrids have shown inhibitory effects on HIV replication at micromolar concentrations . The selectivity index for some compounds indicates promising antiviral efficacy compared to standard treatments.
Table 2: Antiviral Efficacy of Pyrazole Derivatives
| Compound | Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HIV | 5–28 | High |
| Compound B | HCV | 6.7 | Moderate |
Anti-inflammatory Activity
In addition to anticancer and antiviral properties, compounds in the pyrazole family have been noted for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.
Case Studies
Several studies highlight the potential of pyrazole derivatives in clinical applications:
- Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at specific concentrations.
- HIV Inhibition Study : Another study focused on the synthesis and evaluation of pyrazole derivatives for their ability to inhibit HIV replication, demonstrating effective inhibition at low micromolar concentrations.
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. Key steps include:
- Condensation reactions to introduce the benzyl and benzyloxy groups at positions 1 and 3 of the pyrazole ring .
- Coupling with the 2-methoxy-5-methylphenylamine moiety via carboxamide bond formation using reagents like HATU or EDCI in aprotic solvents (e.g., DMF) .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for benzyloxy and methoxyphenyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms 3D structure, as demonstrated in related pyrazole-carboxamide derivatives .
Q. How is the compound screened for biological activity in early-stage research?
- In vitro enzyme assays : For example, inhibition of Factor Xa (fXa) using fluorogenic substrates to measure IC₅₀ values .
- Selectivity profiling : Cross-testing against related serine proteases (e.g., thrombin, trypsin) to assess specificity .
Advanced Research Questions
Q. How can substituent modifications (e.g., benzyloxy vs. methoxy) influence selectivity for Factor Xa inhibition?
- Structure-Activity Relationship (SAR) : Replacing the benzyloxy group with smaller substituents (e.g., methoxy) reduces steric hindrance, enhancing binding to fXa's S4 pocket. However, bulkier groups may improve plasma stability .
- Data Example : Analogues with 3-(benzyloxy) showed 10-fold lower IC₅₀ than methoxy derivatives in fXa inhibition assays .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
Q. How are molecular docking simulations used to predict binding modes with Factor Xa?
Q. What in vivo models validate antithrombotic efficacy?
Q. How should researchers resolve contradictions in substituent effects across studies?
- Case study : While electron-withdrawing groups (e.g., nitro) improve fXa affinity in some analogues, they may reduce metabolic stability. Cross-referencing enzyme kinetics data with liver microsomal assays clarifies trade-offs .
Methodological Challenges
Q. How to optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for pyrazole ring formation .
- Flow chemistry : Minimizes side products during carboxamide coupling .
Q. What protocols ensure compound stability during storage?
- Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis of the benzyloxy group .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm integrity via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
